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molecular formula C10H13ClN2 B8555312 (2-Chloro-3-methylpyridin-4-ylmethyl)cyclopropylamine

(2-Chloro-3-methylpyridin-4-ylmethyl)cyclopropylamine

Cat. No. B8555312
M. Wt: 196.67 g/mol
InChI Key: VKXUEWXFAIBNTC-UHFFFAOYSA-N
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Patent
US08138340B2

Procedure details

A mixture of 2-chloro-3-methylpyridine-4-carbaldehyde (58.35 g, 375 mmol) and cyclopropylamine (52.6 mL, 750 mmol) in MeOH (800 mL) was stirred overnight at rt. The mixture was cooled to 0° C. and NaBH4 (18.4 g, 488 mmol) was added portionwise. The mixture was stirred overnight at rt. Aq. 1M NaOH (250 mL) was added and the solvents were partially removed under reduced pressure. The aq. phase was extracted with EtOAc (3×). The combined org. phases were washed with brine, dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification fy FC yielded the compound (54.56 g, 74%) as a pale yellow liquid.
Quantity
58.35 g
Type
reactant
Reaction Step One
Quantity
52.6 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
18.4 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Yield
74%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH3:8])=[C:6]([CH:9]=O)[CH:5]=[CH:4][N:3]=1.[CH:11]1([NH2:14])[CH2:13][CH2:12]1.[BH4-].[Na+].[OH-].[Na+]>CO>[Cl:1][C:2]1[C:7]([CH3:8])=[C:6]([CH2:9][NH:14][CH:11]2[CH2:13][CH2:12]2)[CH:5]=[CH:4][N:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
58.35 g
Type
reactant
Smiles
ClC1=NC=CC(=C1C)C=O
Name
Quantity
52.6 mL
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
800 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
18.4 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred overnight at rt
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the solvents were partially removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The aq. phase was extracted with EtOAc (3×)
WASH
Type
WASH
Details
phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=NC=CC(=C1C)CNC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 54.56 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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